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molecular formula C18H18F3NO3 B8344905 1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

Cat. No. B8344905
M. Wt: 353.3 g/mol
InChI Key: USJOSDCGXQVLHM-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a refluxing solution of 1-tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene (353 mg, 1.0 mmol) and ammonium formate (350 mg, 5.4 mmol) in EtOH (10 mL) was added 10% Pd—C (245 mg). The mixture was refluxed for additional 2 h, cooled to room temperature and filtered through Celite. After removal of solvent, the residue was purified by column chromatography to give 5-Amino-2-tert-butyl-4-trifluoromethyl-phenol (C-14) (120 mg, 52%). 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.05 (s, 1H), 1.28 (s, 9H); HPLC ret. time 3.46 min, 10-99% CH3CN, 5 min run; ESI-MS 234.1 m/z (MH+).
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
245 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[C:8]([N+:15]([O-])=O)=[CH:7][C:6]=1[O:18]CC1C=CC=CC=1)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>CCO.[Pd]>[NH2:15][C:8]1[C:9]([C:11]([F:12])([F:13])[F:14])=[CH:10][C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])=[C:6]([OH:18])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
353 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OCC1=CC=CC=C1
Name
Quantity
350 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
245 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)O)C(C)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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